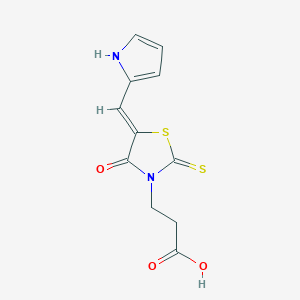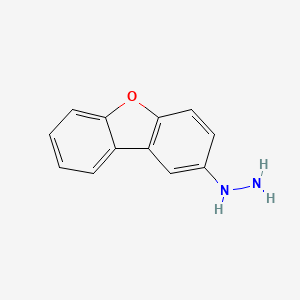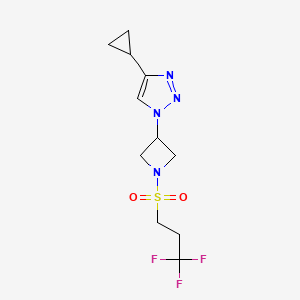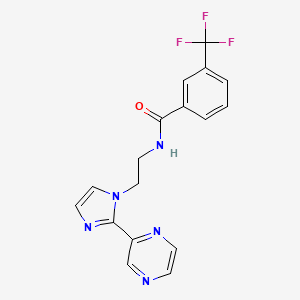
(Z)-3-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C11H10N2O3S2 and its molecular weight is 282.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
- Researchers synthesized novel chromophores, including derivatives of (Z)-3-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid, studying their photophysical properties. These chromophores exhibited significant absorption and emission wavelengths, with variations based on structural manipulations. This research contributes to understanding intramolecular charge transfer characteristics and could be relevant for applications in fluorescence and dye technology (Jachak et al., 2021).
Anticancer and Antiangiogenic Effects
- A study explored novel thioxothiazolidin-4-one derivatives, including those related to this compound, for their anticancer and antiangiogenic effects. These compounds showed potential in inhibiting tumor growth and angiogenesis, indicating possible applications in cancer therapy (Chandrappa et al., 2010).
Antimicrobial Properties
- Several studies focused on derivatives of this compound for their antimicrobial properties. For instance, compounds with thiazolidinone core demonstrated significant antibacterial potency against various bacteria, surpassing standard drugs like ampicillin. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Horishny et al., 2022).
Photovoltaic Applications
- Research into the design of novel donor materials for organic solar cells included modifications of acceptor moiety of compounds related to this compound. These studies are critical for developing efficient photovoltaic compounds and enhancing solar energy conversion efficiencies (Khan et al., 2019).
Fluorescent Chemical Sensors
- A study synthesized a compound related to this compound for its fluorescent quenching effect, particularly for Co2+ ions. This suggests potential applications in the development of selective fluorescent chemical sensors (Li Rui-j, 2013).
Direcciones Futuras
: Navigating the Red Sea: A Comprehensive Analysis of Maritime Security : TP102 – Comprehensive analysis of trainable and untrainable genes in Rhinovirus infected bronchial epithelial cells : Buy (Z)-3-(5-((1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS No. 881546-87-8) from Smolecule
Propiedades
IUPAC Name |
3-[(5Z)-4-oxo-5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c14-9(15)3-5-13-10(16)8(18-11(13)17)6-7-2-1-4-12-7/h1-2,4,6,12H,3,5H2,(H,14,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANKBSMNBJYHGN-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-N-[2-(2-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2420604.png)



![Methyl 3-[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]propanoate](/img/structure/B2420610.png)
![Ethyl 3-[({[(4-fluorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2420611.png)

![4-[3-(4-Methoxyphenyl)-5-isoxazolyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B2420616.png)
![9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2420617.png)

![3-[(3-Methylthiophen-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2420622.png)

![Methyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2420625.png)
![Tert-butyl 4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2420626.png)
